3-O-Benzyl-4,6-O-isopropylidene-D-glucal

Description

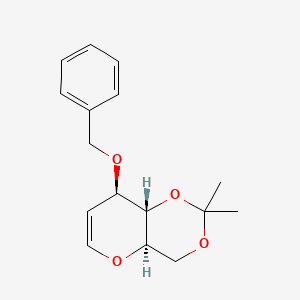

Structure

3D Structure

Properties

IUPAC Name |

(4aR,8R,8aS)-2,2-dimethyl-8-phenylmethoxy-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O4/c1-16(2)19-11-14-15(20-16)13(8-9-17-14)18-10-12-6-4-3-5-7-12/h3-9,13-15H,10-11H2,1-2H3/t13-,14-,15+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYGUIKGXJRRUCG-KFWWJZLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2C(O1)C(C=CO2)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H]2[C@@H](O1)[C@@H](C=CO2)OCC3=CC=CC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301124385 | |

| Record name | 1,5-Anhydro-2-deoxy-4,6-O-(1-methylethylidene)-3-O-(phenylmethyl)-D-arabino-hex-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58871-07-1 | |

| Record name | 1,5-Anhydro-2-deoxy-4,6-O-(1-methylethylidene)-3-O-(phenylmethyl)-D-arabino-hex-1-enitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58871-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,5-Anhydro-2-deoxy-4,6-O-(1-methylethylidene)-3-O-(phenylmethyl)-D-arabino-hex-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301124385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-O-Benzyl-4,6-O-isopropylidene-D-glucal typically involves the protection of the hydroxyl groups of D-glucal. One common method includes the use of benzyl chloride and acetone in the presence of an acid catalyst to introduce the benzyl and isopropylidene groups, respectively . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-O-Benzyl-4,6-O-isopropylidene-D-glucal undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove protective groups or to alter the oxidation state of the molecule.

Substitution: Nucleophilic substitution reactions are common, where the benzyl or isopropylidene groups can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or alkanes.

Scientific Research Applications

3-O-Benzyl-4,6-O-isopropylidene-D-glucal is widely used in scientific research, particularly in the fields of:

Medicine: Research into potential therapeutic applications, such as drug development and delivery systems, often involves this compound.

Mechanism of Action

The mechanism of action of 3-O-Benzyl-4,6-O-isopropylidene-D-glucal involves its ability to participate in various chemical reactions due to its reactive functional groups. The benzyl and isopropylidene groups provide steric protection and influence the reactivity of the molecule. In biological systems, it can interact with enzymes and proteins, affecting their function and activity .

Comparison with Similar Compounds

3-O-Benzyl-4,6-O-benzylidene-D-glucal

- Structure : Benzylidene acetal (C6H5CH) at C4/C6 instead of isopropylidene.

- Molecular Formula : C₁₉H₁₈O₄; Molecular Weight : 310.34 g/mol .

- Synthesis : Prepared via acid-catalyzed condensation of D-glucose with benzaldehyde .

- Reactivity : The rigid benzylidene ring restricts conformational flexibility, influencing regioselectivity in glycosylation. It is less prone to acid-catalyzed hydrolysis compared to isopropylidene .

- Applications : Used in stereoselective synthesis of glycosides and as a precursor for deprotection to generate free hydroxyls .

3-O-Benzoyl-4,6-O-isopropylidene-D-glucal

- Structure : Benzoyl ester (C6H5CO) at C3 instead of benzyl ether.

- Molecular Formula : C₁₆H₁₈O₅; Molecular Weight : 290.32 g/mol .

- Synthesis : Achieved via benzoylation of 4,6-O-isopropylidene-D-glucal using benzoyl chloride under basic conditions .

- Reactivity : The electron-withdrawing benzoyl group reduces nucleophilicity at C3, altering reaction pathways in nucleophilic substitutions.

- Applications: Intermediate in synthesizing fluorinated sugars and glycosyl donors for medicinal chemistry .

3-O-Benzyl-D-glucal

- Structure : Lacks the 4,6-O-isopropylidene group.

- Molecular Formula : C₁₃H₁₆O₃; Molecular Weight : 220.26 g/mol .

- Synthesis : Direct benzylation of D-glucal without acetal protection .

- Reactivity : Increased hydroxyl group reactivity at C4/C6, making it prone to unwanted side reactions unless protected.

- Applications : Used in radical-mediated glycosylations and as a substrate for enzymatic modifications .

3,4,6-Tri-O-Benzyl-D-glucal

- Structure : Additional benzyl groups at C4 and C5.

- Molecular Formula : C₂₇H₂₆O₃; Molecular Weight : 398.49 g/mol .

- Synthesis : Sequential benzylation of D-glucal using benzyl bromide and a strong base .

- Reactivity : High steric hindrance at C4/C6 slows glycosylation kinetics but enhances stability in harsh reaction conditions.

- Applications : Key intermediate in solid-phase oligosaccharide synthesis and glycan array development .

Comparative Data Table

Key Research Findings

- Reactivity Differences : The isopropylidene group in this compound offers better acid-lability than benzylidene, enabling selective deprotection under milder conditions .

- Synthetic Utility : Compounds with isopropylidene (e.g., 58871-07-1) are preferred in stepwise glycosylations due to their predictable hydrolysis kinetics .

- Biological Relevance : Derivatives like 3,4,6-Tri-O-Benzyl-D-glucal are critical in synthesizing glycolipids for studying bacterial membrane interactions .

Biological Activity

3-O-Benzyl-4,6-O-isopropylidene-D-glucal is a complex organic compound with the molecular formula and a molecular weight of 276.33 g/mol. This compound is notable for its unique structure, which includes both benzyl and isopropylidene groups, contributing to its reactivity and biological activity. It has garnered interest in various fields, particularly in chemistry, biology, and medicine.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and proteins. The presence of the benzyl and isopropylidene groups provides steric protection, which influences the compound's reactivity in biological systems. This interaction can modulate enzyme function and protein activity, making it a valuable tool in biochemical research and therapeutic applications.

Research Findings

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Studies have shown that derivatives of glucal compounds exhibit antimicrobial activity, suggesting that this compound may possess similar properties .

- Glycobiology Applications : This compound serves as a significant intermediate in the synthesis of glycosphingolipids, which are crucial for studying carbohydrate-protein interactions in biological systems .

- Potential Therapeutic Uses : Ongoing research explores its application in drug development and delivery systems, particularly due to its ability to modify carbohydrate structures that can influence drug efficacy and targeting.

Case Studies

- Synthesis and Biological Evaluation : A study synthesized various derivatives of glucal compounds, including this compound. The derivatives were evaluated for their biological activity against bacterial strains, demonstrating significant antimicrobial effects compared to control compounds .

- Glycosphingolipid Research : In research focused on glycosphingolipids as receptors for bacterial toxins, this compound was utilized as a precursor for synthesizing specific glycosphingolipid analogs. These analogs were instrumental in elucidating the binding mechanisms of Shiga toxin to cellular membranes .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound Name | Antimicrobial Activity | Glycobiology Applications | Therapeutic Potential |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 4,6-O-Isopropylidene-D-glucal | Moderate | Limited | No |

| 3-O-Benzyl-D-glucal | Yes | Moderate | Potential |

Q & A

Q. What are the optimized synthetic routes for preparing 3-O-Benzyl-4,6-O-isopropylidene-D-glucal, and how do reaction conditions influence yield?

The compound is typically synthesized via sequential protection of hydroxyl groups. A common route involves reacting D-glucal derivatives with benzyl and isopropylidene protecting groups under acidic conditions. For example, methoxypropane and p-toluenesulfonic acid are used to introduce the isopropylidene group, followed by benzylation . Critical parameters include temperature control (e.g., room temperature for benzylation) and stoichiometric ratios of reagents. Yields can reach 88% for intermediate steps like oxidation with DMSO/Ac₂O, but side reactions (e.g., incomplete protection) may reduce purity, necessitating silica gel chromatography .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) is indispensable for structural confirmation. ¹H and ¹³C NMR resolve benzyl and isopropylidene protons (e.g., benzyl aromatic protons at δ 7.2–7.4 ppm and isopropylidene methyl groups at δ 1.3–1.5 ppm) . High-resolution mass spectrometry (HRMS) or Q-TOF instruments validate molecular weight . Polarimetry is used to confirm optical rotation, ensuring stereochemical integrity .

Q. How do the benzyl and isopropylidene groups enhance synthetic utility in glycosylation reactions?

The benzyl group protects the C3 hydroxyl, while the isopropylidene moiety stabilizes the 4,6-diol, preventing unwanted side reactions during glycosylation. These groups are orthogonal—benzyl is stable under acidic conditions, and isopropylidene can be selectively removed with aqueous acid. This enables sequential deprotection for regioselective glycoside formation .

Q. What are common side reactions during the synthesis of this compound, and how are they mitigated?

Competing acetylation or incomplete protection may occur. For instance, traces of unprotected intermediates (e.g., methyl 3-O-benzyl derivatives) are detected via TLC . Side products are minimized by using anhydrous solvents (e.g., dichloromethane dried over 4 Å molecular sieves) and controlled reagent addition rates .

Q. What purification strategies are recommended for isolating this compound?

Column chromatography with silica gel (40–63 µm) and gradient elution (hexane/ethyl acetate) is standard . For large-scale preparations, recrystallization from ethanol/water mixtures improves purity .

Advanced Research Questions

Q. How does the stereochemical outcome of methyl lithium reactions with this compound derivatives depend on ring conformation?

Methyllithium reacts selectively at the anomeric carbon of glucal derivatives, forming C2-methylated products. The chair conformation of the glucopyranoside ring directs nucleophilic attack, favoring axial addition due to steric hindrance from the benzyl group . Stereoselectivity is confirmed via NOESY NMR, showing proximity between methyl protons and adjacent substituents .

Q. Why do conflicting reports exist regarding the stereoselectivity of NaBH₄ reductions in related glucal derivatives?

Discrepancies arise from solvent effects. In 1:1 dichloromethane/methanol, NaBH₄ reduces ulose intermediates to β-D-mannopyranosides with >90% stereoselectivity . However, in pure methanol, equatorial attack dominates, yielding α-anomers. Researchers must standardize solvent systems to ensure reproducibility .

Q. How can researchers resolve contradictions in glycosylation efficiency when using this compound as a donor?

Glycosylation yields vary with activating agents. For example, N-phenyltrifluoroacetimidate donors (synthesized from 3-O-benzyl derivatives) achieve >70% coupling efficiency with glycosyl acceptors, whereas thioglycosides require harsher conditions (e.g., NIS/TfOH), risking isopropylidene cleavage . Comparative studies using ¹H NMR to monitor reaction progress are advised .

Q. What strategies enable the use of this compound in solid-phase oligosaccharide synthesis?

The benzyl group’s stability under basic conditions allows iterative glycosylation on resin-bound acceptors. After each coupling, the isopropylidene group is selectively removed with 80% acetic acid, exposing the 4,6-diol for subsequent reactions . MALDI-TOF MS is critical for monitoring on-resin intermediate masses .

Q. How do competing reaction pathways impact the scalability of this compound’s synthesis?

Large-scale reactions face challenges like exothermic side reactions (e.g., benzyl group migration) and prolonged reaction times. Process optimization includes using flow chemistry for controlled reagent mixing and in-line IR spectroscopy to track intermediate formation . Pilot studies suggest a 50% yield improvement when scaling from 1g to 100g batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.